tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride

CAS No.: 1807542-94-4

Cat. No.: VC7099283

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807542-94-4 |

|---|---|

| Molecular Formula | C11H23ClN2O2 |

| Molecular Weight | 250.77 |

| IUPAC Name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |

| Standard InChI Key | IPMUMPACLMBJGD-UHFFFAOYSA-N |

| SMILES | CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

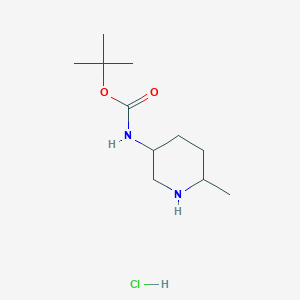

The compound features a piperidine ring substituted with a methyl group at the 6th position and a Boc-protected carbamate moiety at the 3rd position. The hydrochloride salt introduces a chloride counterion, improving crystallinity and aqueous solubility . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate; hydrochloride |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 262.77 g/mol |

| SMILES | CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |

| InChIKey | IPMUMPACLMBJGD-UHFFFAOYSA-N |

The piperidine ring adopts a chair conformation, with the methyl group at C6 introducing steric effects that influence reactivity .

Physicochemical Characteristics

Data from experimental analyses reveal the following properties:

| Parameter | Value |

|---|---|

| Purity | ≥95% |

| Storage Conditions | Room temperature |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The hydrochloride salt’s solubility in water (~10 mg/mL) facilitates its use in biological assays .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via carbamate formation between 6-methylpiperidin-3-amine and di-tert-butyl dicarbonate (Boc₂O), followed by hydrochloride salt formation. A representative protocol involves:

-

Amino Protection: Reacting 6-methylpiperidin-3-amine with Boc₂O in tetrahydrofuran (THF) at 0–25°C for 12 hours .

-

Salt Formation: Treating the Boc-protected intermediate with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .

Reaction Conditions:

Patent-Based Methodologies

Pfizer’s patent (WO2010/016005 A1) describes the compound as a key intermediate in synthesizing kinase inhibitors, emphasizing its role in optimizing drug bioavailability . Amgen’s work (WO2012/148775 A1) highlights its utility in preparing spirocyclic compounds for protease inhibition .

Pharmacological Applications

Role in Drug Discovery

The compound’s piperidine scaffold is prevalent in bioactive molecules due to its ability to mimic peptide bonds and enhance membrane permeability. Notable applications include:

-

Kinase Inhibitors: The Boc group stabilizes the amine during functionalization of the piperidine ring, enabling the introduction of aromatic substituents critical for ATP-binding pocket interactions .

-

Protease Inhibitors: Conformational rigidity from the methyl group aids in achieving selective binding to viral proteases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume